molecular formula C9H9ClINO2 B13471139 Ethyl 2-amino-5-chloro-3-iodobenzoate

Ethyl 2-amino-5-chloro-3-iodobenzoate

Cat. No.: B13471139
M. Wt: 325.53 g/mol
InChI Key: NBCNHFFBBGCGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-5-chloro-3-iodobenzoate is a halogenated aromatic ester with a molecular formula C₉H₉ClINO₂. The methyl variant (CAS 289039-84-5) has a molecular weight of 311.503 g/mol, a melting point of 67–69°C, and is used as a precursor in organic synthesis, particularly in pharmaceutical intermediates . Replacing the methyl ester group (-OCH₃) with an ethyl (-OCH₂CH₃) group increases the molecular weight and alters solubility and reactivity due to the larger alkyl chain.

Properties

Molecular Formula

C9H9ClINO2

Molecular Weight

325.53 g/mol

IUPAC Name

ethyl 2-amino-5-chloro-3-iodobenzoate

InChI

InChI=1S/C9H9ClINO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2,12H2,1H3

InChI Key

NBCNHFFBBGCGDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Cl)I)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-chloro-3-iodobenzoate typically involves the esterification of 2-amino-5-chloro-3-iodobenzoic acid. One common method is the reaction of the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-chloro-3-iodobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert the ester group to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with an aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.

    Oxidation and Reduction: Products include nitro, nitroso, and alcohol derivatives.

    Coupling Reactions: Products include biaryl compounds or other substituted aromatic esters.

Scientific Research Applications

Ethyl 2-amino-5-chloro-3-iodobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile intermediate in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-chloro-3-iodobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to target molecules through halogen bonding interactions. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then interact with cellular targets.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Key structural analogs differ in substituent positions or halogen/alkyl groups:

Table 1: Substituent Positions and Molecular Properties
Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Features Reference
Ethyl 2-amino-5-chloro-3-iodobenzoate* C₉H₉ClINO₂ 2-NH₂, 5-Cl, 3-I, COOEt ~325.55 (estimated) Ethyl ester; enhanced lipophilicity -
Mthis compound C₈H₇ClINO₂ 2-NH₂, 5-Cl, 3-I, COOMe 311.503 Light-sensitive; used in drug synthesis
Ethyl 4-amino-2-chloro-5-iodobenzoate C₉H₉ClINO₂ 4-NH₂, 2-Cl, 5-I, COOEt 325.55 Positional isomer; altered reactivity
Ethyl 3-chloro-2-fluoro-5-iodobenzoate C₉H₇ClFINO₂ 3-Cl, 2-F, 5-I, COOEt 329.52 Fluorine substitution; higher polarity

*Note: Properties for this compound are inferred from methyl analog data.

Key Differences:
  • Ester Group : Methyl vs. ethyl esters impact lipophilicity; ethyl esters generally exhibit slower hydrolysis rates in vivo due to steric hindrance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.